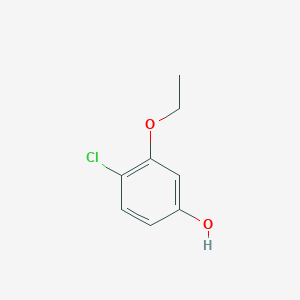

4-氯-3-乙氧基苯酚

描述

4-Chloro-3-ethoxyphenol is a chemical compound with the molecular formula C8H9ClO2 and a molecular weight of 172.61 . It is commonly used as a research tool and diagnostic reagent .

Synthesis Analysis

The synthesis of phenols like 4-Chloro-3-ethoxyphenol can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group . A specific synthesis method for 4-Chloro-3-ethoxyphenol involves the reaction with sulfuryl dichloride in chloroform at 0°C for 3 hours .Molecular Structure Analysis

The molecular structure of 4-Chloro-3-ethoxyphenol can be analyzed using various techniques such as X-ray diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy . These techniques can provide detailed information about the molecule’s structure, bonding, and electronic transitions.. The physical and chemical properties of a compound are essential to understand its function as a biomaterial . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

科学研究应用

醇溶液中的热转化

一项关于反式-5-O-咖啡酰奎尼酸(反式-5-CQA)在醇溶液中的热转化的研究发现,加热产生了多种化合物,包括甲氧基、乙氧基和丙氧基加合物,证明了该化学物质在特定条件下生产衍生物的潜力 (Dawidowicz & Typek, 2015)。

雌激素活性评估

对烷基酚和双酚 S (BPS) 及其氯化衍生物的研究旨在使用 GFP 表达系统评估其雌激素活性。这项研究对于了解这些化合物对环境和健康的影响至关重要,包括那些结构类似于“4-氯-3-乙氧基苯酚” (Kuruto-Niwa 等,2005) 的化合物。

复合电极上的电氧化

一项关于氯化苯酚在复合电极上的电化学行为的研究强调了分析和处理被酚类化合物污染的水的潜力,包括那些与“4-氯-3-乙氧基苯酚”结构相关的化合物 (Pigani 等,2007)。

绿原酸的药理学综述

绿原酸 (CGA) 的研究强调了其多样化的治疗作用,包括抗氧化和神经保护作用。这篇综合综述为“4-氯-3-乙氧基苯酚”等酚类化合物的潜在生物医学应用提供了建议 (Naveed 等,2018)。

食物中的内分泌干扰物

一项关于食品中 4-壬基酚 (NPs) 的研究讨论了它们的普遍性和潜在健康影响,表明监测食品供应中的酚类化合物的重要性 (Guenther 等,2002)。

氯化苯酚的合成和表征

对氯化 4-甲氧基苯酚(氯酚化合物代谢物的模型)的合成和结构验证的研究揭示了酚类氯化衍生物的制备和鉴定,与“4-氯-3-乙氧基苯酚”等化合物的研究相关 (Knuutinen 等,1988)。

安全和危害

作用机制

Target of Action

It is structurally similar to p-chlorocresol, a potent disinfectant and antiseptic . The bacteriostatic mechanism of p-Chlorocresol arises from its ability to induce cytoplasmic leakage in bacteria, disrupting membrane permeability to potassium and phosphate ions .

Mode of Action

Based on its structural similarity to p-chlorocresol, it may also disrupt bacterial cell membrane permeability, leading to cytoplasmic leakage . This disruption can lead to the death of the bacteria, making 4-Chloro-3-ethoxyphenol a potential antimicrobial agent.

Biochemical Pathways

Chlorophenols, a group of compounds to which 4-chloro-3-ethoxyphenol belongs, are known to be degraded by bacteria . The biodegradation of chlorophenols involves various enzymes and metabolic pathways, including dehalogenation and oxidation .

Result of Action

Based on its potential antimicrobial properties, it may lead to the death of bacteria by disrupting their cell membrane permeability .

生化分析

Biochemical Properties

The biochemical properties of 4-Chloro-3-ethoxyphenol are not well-studied. As a phenolic compound, it may participate in various biochemical reactions. Phenolic compounds are known to interact with proteins, enzymes, and other biomolecules, often through hydrogen bonding or hydrophobic interactions

Cellular Effects

Phenolic compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 4-Chloro-3-ethoxyphenol at different dosages in animal models have not been reported. Studies on threshold effects, as well as any toxic or adverse effects at high doses, would provide valuable information for understanding the biological activity of this compound .

Metabolic Pathways

Phenolic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors

Subcellular Localization

Understanding whether this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications would provide important insights into its function .

属性

IUPAC Name |

4-chloro-3-ethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZPWNOXQJRHLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2861468.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2861471.png)

![N-[2-(4-methoxyphenyl)-4-oxochroman-6-yl]butanamide](/img/structure/B2861473.png)

![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-4-carboxamide](/img/structure/B2861475.png)

![5-chloro-N-[2-(3-chlorophenoxy)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2861484.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B2861485.png)

![5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2861487.png)